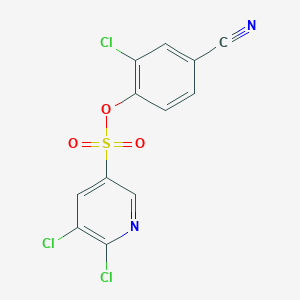
4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide, also known as HPPC, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. HPPC is a pyrrole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has been studied as a potential inhibitor of human immunodeficiency virus (HIV) protease and has shown promising results in vitro. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has also been studied as a potential anticancer agent and has shown significant cytotoxicity against various cancer cell lines. Additionally, 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has been studied as a potential anti-inflammatory agent and has shown inhibitory effects on the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes, including HIV protease and various cancer-related enzymes. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which suggests that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, cytotoxicity against cancer cell lines, and anti-inflammatory properties. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has also been shown to have low toxicity in vitro, which suggests that it may be a safe compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide in lab experiments is its low toxicity in vitro, which makes it a safe compound for further research. Additionally, 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has shown promising results as a potential inhibitor of HIV protease and as a potential anticancer agent. However, one limitation of using 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Direcciones Futuras
Future research on 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide should focus on further elucidating its mechanism of action and exploring its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, further research is needed to determine the safety and efficacy of 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide in vivo and to develop methods for improving its solubility in water.
Métodos De Síntesis
4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide can be synthesized using various methods, including the condensation reaction of 4-hydroxy-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with m-toluidine. The reaction is carried out in the presence of an acid catalyst and refluxed in a solvent such as ethanol or acetic acid. The product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
3-hydroxy-N-(3-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-6-5-7-13(10-12)19-17(22)16-15(21)11-20(18(16)23)14-8-3-2-4-9-14/h2-10,21H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGCVBLKSBIUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Tert-butyl)phenoxy]nicotinonitrile](/img/structure/B2582011.png)

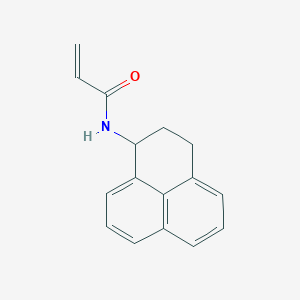
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2582019.png)
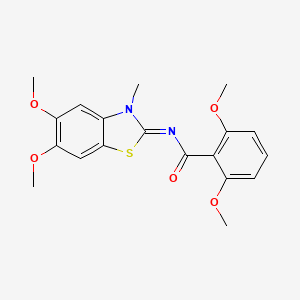
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2582021.png)
![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)
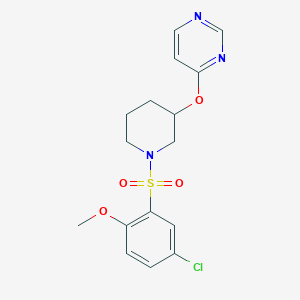
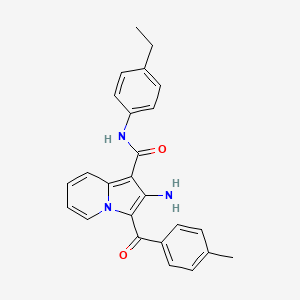
![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)
![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2582030.png)
![6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2582031.png)
![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/no-structure.png)
